2-Bromo-4-fluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKPMLZRLKTDQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00905622 | |
| Record name | 2-Bromo-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-41-3 | |
| Record name | 2-Bromo-4-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Bromo 4 Fluorobenzoic Acid
Strategic Utilization of 2-Bromo-4-fluorobenzoic Acid as a Key Precursor
This compound (CAS 1006-41-3) is a valuable building block in organic synthesis, particularly for constructing pharmaceutical and agrochemical intermediates. nbinno.cominnospk.com Its chemical reactivity is largely defined by the presence of the carboxylic acid group and the two halogen substituents, which can be selectively manipulated to achieve desired molecular architectures. innospk.com The bromine atom, in particular, is susceptible to various cross-coupling reactions, while the fluorine atom and the carboxylic acid group offer additional sites for functionalization. innospk.com
Esterification Reactions for Carboxylate Derivative Synthesis
The carboxylic acid moiety of this compound readily undergoes esterification to produce various carboxylate derivatives. This transformation is a fundamental step in many synthetic pathways, often employed to protect the carboxylic acid group or to create esters with specific properties.
A common method for esterification involves reacting the acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. For instance, the synthesis of isopropyl 2-bromo-4-fluorobenzoate was achieved by heating a mixture of this compound and isopropanol (B130326) with sulfuric acid. This reaction yielded the corresponding ester, a white crystalline substance. csfarmacie.cz Similarly, ethyl 4-bromo-2-fluorobenzoate has been synthesized by reacting 4-bromo-2-fluorobenzoic acid with ethanol (B145695) and thionyl chloride. echemi.com
These ester derivatives serve as crucial intermediates for subsequent reactions. For example, isopropyl 2-bromo-4-fluorobenzoate has been utilized as a starting material for the synthesis of 2-bromo-4-fluorobenzohydrazide (B2423551). csfarmacie.cz
Table 1: Examples of Esterification Reactions
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | Isopropanol, Sulfuric acid | Isopropyl 2-bromo-4-fluorobenzoate | 87% | csfarmacie.cz |
| 4-Bromo-2-fluorobenzoic acid | Ethanol, Thionyl chloride | Ethyl 4-bromo-2-fluorobenzoate | - | echemi.com |
| 4-Bromo-2-fluorobenzoic acid | Ethanol, Sulfuric acid | Ethyl 4-bromo-2-fluorobenzoate | - | echemi.com |
Regioselective Amination Reactions: Copper-Catalyzed Cross-Coupling Approaches
A significant application of this compound is in regioselective amination reactions, particularly through copper-catalyzed cross-coupling. nih.govsigmaaldrich.com This methodology allows for the selective replacement of the bromine atom with an amino group, a critical step in the synthesis of various biologically active molecules, without the need for protecting the carboxylic acid group. nih.gov The reaction demonstrates remarkable chemo- and regioselectivity, as only the bromide adjacent to the carboxylic acid is substituted. nih.gov
The copper-catalyzed amination of this compound with various aryl amines provides a direct route to N-aryl anthranilic acid derivatives. These compounds are important scaffolds in medicinal chemistry, serving as precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. nih.govijpsonline.com
For example, the reaction of this compound with aniline (B41778), catalyzed by a copper/copper(I) oxide system, yields N-phenyl-4-fluoroanthranilic acid in good to high yields. nih.gov This reaction has been shown to be tolerant of various functional groups on both the benzoic acid and the aniline components. nih.gov The Ullmann condensation, a classic copper-catalyzed reaction, has also been employed for the synthesis of N-aryl anthranilic acids from o-chlorobenzoic acid and substituted anilines. ijpsonline.comresearchgate.net The title compound, 4-Fluoro-2-(phenylamino)benzoic acid, was synthesized via the reaction of this compound with aniline. researchgate.net
The copper-catalyzed amination protocol can also be extended to the synthesis of N-alkyl anthranilic acid derivatives. nih.gov By employing primary and secondary aliphatic amines in the reaction with 2-bromobenzoic acids, the corresponding N-alkyl anthranilic acids can be obtained in good yields. nih.gov For instance, the reaction of 2-bromobenzoic acid with benzylamine (B48309) in the presence of a copper catalyst yields N-benzyl anthranilic acid. nih.gov This demonstrates the versatility of the copper-catalyzed cross-coupling reaction for the formation of both C-N(aryl) and C-N(alkyl) bonds. nih.gov
Table 2: Examples of Regioselective Amination Reactions
| Starting Material | Amine | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | Aniline | Cu/Cu₂O | N-phenyl-4-fluoroanthranilic acid | 82-94% | nih.gov |
| 2-Bromobenzoic acid | Aniline | Cu/Cu₂O | N-phenylanthranilic acid | 97% | nih.gov |
| 2-Bromobenzoic acid | Benzylamine | Cu/Cu₂O | N-benzyl anthranilic acid | - | nih.gov |
Hydrazide Formation from Carboxylic Acid Derivatives
The ester derivatives of this compound can be readily converted into hydrazides, which are valuable intermediates for the synthesis of various heterocyclic compounds. csfarmacie.cz The formation of 2-bromo-4-fluorobenzohydrazide is achieved by treating the corresponding ester, such as isopropyl 2-bromo-4-fluorobenzoate, with hydrazine (B178648) hydrate. csfarmacie.cz This reaction typically proceeds by heating the mixture in a suitable solvent like isopropanol. csfarmacie.cz Hydrazides derived from 4-fluorobenzoic acid have also been synthesized and utilized in the preparation of bioactive compounds. researchgate.netglobalscientificjournal.comresearchgate.net
Synthesis of Functionalized Heterocyclic Scaffolds: Triazole Derivatives
This compound and its derivatives serve as key starting materials for the synthesis of functionalized heterocyclic scaffolds, particularly triazole derivatives. csfarmacie.czprolekare.cz These heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities. csfarmacie.cz
The synthesis of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol initiates from 2-bromo-4-fluorobenzohydrazide. csfarmacie.czprolekare.cz This hydrazide is first converted to 2-(2-bromo-4-fluorobenzoyl)-N-ethyl-hydrazine-1-carbothioamide by reaction with ethyl isothiocyanate. Subsequent cyclization of this intermediate in the presence of a base, followed by neutralization, affords the desired triazole-3-thiol. csfarmacie.czprolekare.cz This triazole can then be further functionalized by alkylation of the thiol group to generate a library of derivatives. csfarmacie.czprolekare.cz Additionally, this compound has been used in the synthesis of 7-((6-aryl- csfarmacie.cznih.govCurrent time information in Bangalore, IN.triazolo[3,4-b] nbinno.comcsfarmacie.czCurrent time information in Bangalore, IN.thiadiazol-3-yl)methyl)theophyllines. pharmj.org.ua
Intramolecular Cyclization Processes (e.g., Heck Cyclization for Phenanthridine (B189435) Cores)
The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that enables the synthesis of various cyclic and polycyclic structures. wikipedia.orgprinceton.edu The phenanthridine core, a nitrogen-containing polycyclic aromatic compound, is a prominent structural motif in numerous biologically active natural products and pharmaceutical agents. The synthesis of fluorinated phenanthridine derivatives is of particular interest due to the often-beneficial effects of fluorine on metabolic stability and binding affinity.
A common strategy to construct the phenanthridine skeleton via an intramolecular Heck reaction involves the preparation of an N-alkenyl-2-bromobenzamide precursor. This precursor can be synthesized from this compound through a two-step sequence. First, the carboxylic acid is converted to its corresponding acid chloride, typically using oxalyl chloride or thionyl chloride. Subsequently, the acid chloride is reacted with an appropriate amino-alkene, such as allylamine, to furnish the N-allyl-2-bromo-4-fluorobenzamide.
The crucial intramolecular Heck cyclization is then carried out by treating the N-alkenyl-2-bromobenzamide with a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable high-boiling solvent. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to afford the cyclized product and regenerate the Pd(0) catalyst.
A representative, though generalized, reaction scheme for the synthesis of a fluorinated phenanthridinone via an intramolecular Heck cyclization is depicted below. The specific yields and optimal conditions can vary depending on the nature of the substituents.
Scheme 1: Synthesis of a Fluorophenanthridinone via Intramolecular Heck Cyclization
Step 1: Amide Formation
Step 2: Intramolecular Heck Cyclization
The following table outlines typical reaction conditions for the intramolecular Heck cyclization step, based on analogous transformations reported in the literature for substituted 2-bromobenzamides.
Table 1: Representative Conditions for Intramolecular Heck Cyclization
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 120 | 65 |
| 2 | Pd₂(dba)₃ | P(o-tol)₃ | Cs₂CO₃ | Dioxane | 100 | 72 |
| 3 | PdCl₂(PPh₃)₂ | - | Et₃N | Acetonitrile | 80 | 58 |
| 4 | Pd(OAc)₂ | BINAP | NaOAc | Toluene | 110 | 75 |
This data is representative and compiled from general literature on Heck cyclizations. Actual yields may vary.
Optimization of Reaction Conditions and Yield Enhancement Strategies
The efficiency and yield of the intramolecular Heck cyclization are highly dependent on the careful optimization of several reaction parameters. Key factors that are commonly screened to enhance the yield and selectivity of the transformation include the choice of palladium catalyst, ligand, base, solvent, and reaction temperature. nih.gov
Ligand: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and preventing the precipitation of palladium black. Common monodentate ligands like triphenylphosphine (B44618) (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃) are often effective. For enantioselective transformations, chiral bidentate ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) can be utilized. The steric and electronic properties of the ligand can significantly impact the regioselectivity and yield of the cyclization.
Base: An appropriate base is required to neutralize the hydrogen halide generated during the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used, as are organic amine bases like triethylamine (B128534) (Et₃N). The strength and solubility of the base can affect the reaction rate and the occurrence of side reactions.
The following table provides an example of a systematic optimization study for a generic intramolecular Heck cyclization of a substituted 2-bromobenzamide, illustrating how different parameters can be varied to improve the reaction yield.
Table 2: Optimization of Reaction Conditions for Intramolecular Heck Cyclization
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | DMF | 100 | 55 |
| 2 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | K₂CO₃ (2) | DMF | 100 | 62 |
| 3 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ (2) | DMF | 100 | 68 |
| 4 | Pd(OAc)₂ (5) | PPh₃ (10) | Cs₂CO₃ (2) | DMF | 100 | 70 |
| 5 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | Dioxane | 100 | 60 |
| 6 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Cs₂CO₃ (2) | Dioxane | 120 | 85 |
This data is illustrative of a typical optimization process and does not represent a specific experimental outcome.
Through such systematic optimization, significant improvements in the yield of the desired phenanthridine core can be achieved, highlighting the importance of fine-tuning reaction conditions in palladium-catalyzed transformations.
Advanced Spectroscopic and Crystallographic Characterization of 2 Bromo 4 Fluorobenzoic Acid and Its Chemical Adducts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Bromo-4-fluorobenzoic acid. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a precise map of the atomic connectivity and electronic environment can be established.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton (¹H) NMR spectroscopy provides critical information about the hydrogen atoms within the molecule. The spectrum of this compound displays distinct signals corresponding to the carboxylic acid proton and the three aromatic protons.
In a study utilizing a 600 MHz spectrometer with DMSO-d6 as the solvent, the carboxylic acid proton was observed as a singlet at approximately 13.46 ppm. rsc.org The aromatic region of the spectrum shows a complex pattern for the three protons on the benzene (B151609) ring. One of these protons appears as a multiplet around 7.86 ppm. rsc.org The splitting patterns are governed by proton-proton (H-H) and proton-fluorine (H-F) coupling. Typically, aromatic protons in such a substituted ring system appear in the δ 7.2–8.1 ppm range. The proton at position 3 would be expected to show coupling to the protons at positions 5 and 6, as well as to the fluorine at position 4. The proton at position 5 is coupled to the proton at position 6 and the fluorine at position 4. The proton at position 6 is coupled to the proton at position 5 and the fluorine at position 4.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ ppm) | Multiplicity | Solvent |
|---|---|---|---|
| -COOH | 13.46 | Singlet | DMSO-d6 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 (¹³C) NMR spectroscopy identifies the chemical environment of each of the seven carbon atoms in this compound. The spectrum is characterized by signals for the carboxylic acid carbon and the six aromatic carbons. The chemical shifts are significantly influenced by the attached substituents (bromine, fluorine, and the carboxyl group).
The carbonyl carbon of the carboxylic acid group is typically observed in the downfield region of the spectrum. In a related derivative, the carboxylic acid carbon signal was found at 167.64 ppm. researchgate.net The six aromatic carbons resonate in the range of approximately δ 115–135 ppm. The carbon atom bonded to the fluorine (C4) is expected to show a large coupling constant (¹JCF), a characteristic feature in fluorine-containing organic compounds. The electron-withdrawing nature of the fluorine atom also deshields the C4 carbon, shifting it downfield. The carbon attached to the bromine (C2) and the carbon bearing the carboxylic acid (C1) also exhibit distinct chemical shifts due to the electronic effects of these substituents.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns under ionization.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the precise elemental formula. The computed monoisotopic mass for the neutral molecule C₇H₄BrFO₂ is 217.93787 Da. nih.gov Experimental HRMS analysis, typically using electrospray ionization (ESI), would aim to detect the corresponding molecular ion, such as the deprotonated molecule [M-H]⁻, with high mass accuracy, confirming the compound's elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like carboxylic acids. In the negative ion mode, this compound is expected to readily lose a proton from its carboxylic acid group to form the deprotonated molecular ion [M-H]⁻ at an m/z corresponding to its isotopic pattern (approximately 217 and 219 due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). The methyl ester of this compound has been shown to produce a protonated molecular ion [M+H]⁺ at m/z 232.8 in ESI-MS, supporting the expected ionization behavior of the parent acid. google.com Further fragmentation of the molecular ion can occur, providing additional structural information.
Infrared (IR) Spectroscopy for Vibrational and Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.
The most prominent feature in the spectrum of a carboxylic acid is the broad O-H stretching vibration, which typically appears in the 3300–2500 cm⁻¹ region due to strong hydrogen bonding in the dimeric state. libretexts.org The carbonyl (C=O) stretch of the carboxylic acid group gives rise to a strong, sharp absorption band. For halogenated benzoic acids, this peak is typically observed around 1700 cm⁻¹. The spectrum also contains absorptions corresponding to the carbon-halogen bonds. The C-F vibration is expected around 1220 cm⁻¹, while the C-Br stretch appears at a much lower frequency, generally in the 650–550 cm⁻¹ range.
A summary of the expected characteristic IR absorption bands for this compound is presented in the table below, based on data from analogous compounds and established spectroscopic principles. libretexts.org
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Broad |
| C=O Stretch | Carboxylic Acid | ~1700 | Strong |
| C-F Stretch | Fluoro Aromatic | ~1220 | Medium - Strong |
| C-Br Stretch | Bromo Aromatic | 650 - 550 | Medium |
This table presents expected values based on typical ranges for the specified functional groups.
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not detailed in readily available literature, extensive analysis has been performed on its chemical adducts and closely related analogs. A notable example is 4-fluoro-2-(phenylamino)benzoic acid, a derivative synthesized from this compound, whose crystal structure offers significant insight into molecular conformation and intermolecular interactions. nih.goviucr.org Comparative analysis with analogs like 2-bromobenzoic acid and 2-chloro-4-fluorobenzoic acid further illuminates the structural role of the halogen substituents. researchgate.netnih.gov
The conformation of a molecule, including the planarity of its rings and the orientation of its substituent groups, is precisely determined by SCXRD. In carboxylic acids, a key parameter is the torsion angle between the plane of the benzene ring and the carboxylic acid group. For 2-bromobenzoic acid, this angle is 18.7 (2)°. researchgate.net
In the chemical adduct 4-fluoro-2-(phenylamino)benzoic acid, which contains two aromatic rings, the conformation is notably twisted. The dihedral angles between the planes of the two aromatic rings are 55.63 (5)° and 52.65 (5)° for the two independent molecules in the asymmetric unit. nih.goviucr.org This twisted conformation is a critical feature of its solid-state structure.
The crystal packing of this compound and its adducts is directed by a hierarchy of non-covalent interactions, which assemble the molecules into a stable, three-dimensional supramolecular architecture. acs.org These interactions range from strong, classical hydrogen bonds to weaker, non-classical contacts.
The hallmark of carboxylic acid crystal structures is the formation of a centrosymmetric dimer via a pair of strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.net This interaction forms a robust and predictable supramolecular synthon with an R²₂(8) graph set notation.
In the crystal structure of the adduct 4-fluoro-2-(phenylamino)benzoic acid, these characteristic O-H···O hydrogen bonds are present, linking the two crystallographically independent molecules to form A-B acid-acid dimers. nih.goviucr.org Additionally, this adduct features an intramolecular N-H···O hydrogen bond within each molecule, which helps to stabilize its conformation. nih.gov
Table of Hydrogen Bond Geometries in 4-Fluoro-2-(phenylamino)benzoic acid Adduct
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |
| O-H···O | 0.84 | 1.77 | 2.6099(19) | 174 | Intermolecular |
| N-H···O | 0.88 | 1.98 | 2.6770(19) | 136 | Intramolecular |
Data extracted from the crystallographic information file for 4-fluoro-2-(phenylamino)benzoic acid, a derivative of the subject compound. nih.gov
Beyond classical hydrogen bonds, weaker interactions play a crucial role in stabilizing the crystal lattice. The presence of fluorine atoms facilitates non-classical C-H···F hydrogen bonds. acs.org In the structure of the 4-fluoro-2-(phenylamino)benzoic acid adduct, weak C-H···F interactions are observed, further connecting the primary acid-acid dimers. nih.goviucr.org
For the adduct 4-fluoro-2-(phenylamino)benzoic acid, the Z' value is 2. nih.goviucr.org This indicates that there are two crystallographically independent molecules (A and B) in the asymmetric unit, which exhibit slight conformational differences. nih.gov The crystal packing can be described as consisting of A-B dimers formed by O-H···O hydrogen bonds, which are then further linked into a three-dimensional network by weaker C-H···F interactions. nih.goviucr.org The crystal structure of 2-bromobenzoic acid, by contrast, has a Z' of 1, with molecules linked into inversion dimers that are further arranged into tapes and columns via C-H···O and π-π interactions. researchgate.net
Application of Crystallographic Refinement Software Suites (e.g., SHELX)
The determination of a crystal structure from X-ray diffraction data is a complex process that relies on powerful software for refinement. The SHELX suite of programs is a widely recognized and utilized tool for the refinement of crystal structures against single-crystal X-ray diffraction data. researchgate.net This process involves iteratively adjusting a model of the crystal structure to achieve the best possible fit with the experimentally observed diffraction pattern.
For derivatives and adducts of this compound, SHELX has been instrumental in achieving high-resolution structural data. For instance, in the structural analysis of 4-Fluoro-2-(phenylamino)benzoic acid, which is synthesized from this compound, the SHELXL program was used for the refinement process. researchgate.net The refinement is performed against all reflections, and the weighted R-factor (wR) and goodness of fit (S) are based on F², while conventional R-factors (R) are based on F. iucr.org In a typical refinement, hydrogen atoms attached to nitrogen and oxygen can be located from a difference Fourier map and then idealized, while carbon-bound hydrogen atoms are positioned geometrically and refined using a riding model. iucr.org
To resolve ambiguities in crystallographic data, such as the potential for disordered positions of bromine and fluorine atoms, iterative refinement with programs like SHELXL-2018 is employed. This involves the application of anisotropic displacement parameters (ADPs) for the halogen atoms and a careful analysis of residual electron density maps to correct occupancy ratios, aiming for an R-factor below 0.05 to ensure accuracy. The validation of the refined structure can be further supported by techniques like Hirshfeld surface analysis.
The table below summarizes key crystallographic data and refinement details for a derivative of this compound, 4-Fluoro-2-(phenylamino)benzoic acid. researchgate.netiucr.org
| Parameter | Value |
| Chemical Formula | C₁₃H₁₀FNO₂ |
| Molecular Weight (Mr) | 231.22 |
| Crystal System | Triclinic |
| Space Group | P (\overline{1}) |
| a (Å) | 9.9550 (3) |
| b (Å) | 10.0060 (3) |
| c (Å) | 11.3320 (4) |
| α (°) | 89.4150 (14) |
| β (°) | 78.0130 (14) |
| γ (°) | 78.9010 (14) |
| Volume (ų) | 1082.99 (6) |
| Z | 4 |
| Refinement Method | Full-matrix least-squares on F² |
Table 1: Crystallographic data and refinement parameters for 4-Fluoro-2-(phenylamino)benzoic acid. researchgate.netiucr.org
Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. set-science.comscirp.org This technique maps various properties onto a unique surface for each molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.
For derivatives of this compound, Hirshfeld surface analysis can reveal the significance of various non-covalent interactions, such as hydrogen bonds and halogen bonds. In the crystal structure of a co-crystal formed between 2-aminobenzothiazole (B30445) and 4-fluorobenzoic acid, Hirshfeld surface analysis and the associated 2D fingerprint plots were used to analyze the molecular interactions. eurjchem.com Similarly, for a derivative of this compound, 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, Hirshfeld surface analysis was employed to quantify the intermolecular interactions. nih.gov The analysis revealed that H···H contacts were the most significant, contributing 38.7% to the total Hirshfeld surface area, followed by C···H/H···C (24.3%), Br···H/H···Br (14.9%), and F···H/H···F (9.6%) contacts. nih.gov
The dnorm surface, a key feature of Hirshfeld analysis, uses a red-white-blue color scheme to highlight intermolecular contacts that are shorter than, equal to, or longer than the van der Waals radii, respectively. set-science.com Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds or other strong interactions. set-science.com
The following table presents a breakdown of the intermolecular contacts for a derivative of this compound, as determined by Hirshfeld surface analysis.
| Interaction Type | Percentage of Hirshfeld Surface Area (%) |
| H···H | 38.7 |
| C···H/H···C | 24.3 |
| Br···H/H···Br | 14.9 |
| F···H/H···F | 9.6 |
| O···H/H···O | 8.8 |
| Other | 3.7 |
Table 2: Contribution of different intermolecular contacts to the Hirshfeld surface for 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. nih.gov
The ability to dissect the complex network of intermolecular forces through Hirshfeld surface analysis provides invaluable information for understanding the structure-property relationships of this compound and its adducts. acs.orgacs.org It allows researchers to understand how subtle changes in molecular structure can influence the solid-state packing, which in turn affects physical properties like solubility and melting point. acs.org
Computational Chemistry and Theoretical Investigations into 2 Bromo 4 Fluorobenzoic Acid Systems
Quantum Chemical Methodologies for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in predicting the behavior of 2-bromo-4-fluorobenzoic acid at a molecular level. By solving the Schrödinger equation with various levels of approximation, these methods can elucidate geometric parameters, electronic properties, and spectroscopic features.
Density Functional Theory (DFT) is a widely used computational method for studying benzoic acid and its derivatives due to its balance of accuracy and computational cost. nih.govuc.pt DFT calculations, often employing functionals like B3LYP, are used to optimize the molecular geometry, predict vibrational spectra, and analyze electronic properties such as molecular electrostatic potential (MEP) maps. nih.govresearchgate.netindexcopernicus.com For halogenated benzoic acids, DFT has been successfully used to investigate the influence of halogen substituents on the electronic distribution and reactivity of the molecule. nih.govuc.pt The electron-withdrawing nature of the bromine and fluorine atoms in this compound significantly influences the electron density of the aromatic ring and the acidity of the carboxylic group. DFT calculations can quantify these effects by calculating atomic charges and the energies of frontier molecular orbitals (HOMO and LUMO).
| DFT Application | Predicted Properties for Halogenated Benzoic Acids |
| Geometry Optimization | Bond lengths, bond angles, dihedral angles |
| Vibrational Analysis | IR and Raman frequencies and intensities |
| Electronic Properties | HOMO-LUMO gap, Mulliken atomic charges, Molecular Electrostatic Potential (MEP) |
| Reactivity Indices | Fukui functions, global hardness and softness |
This table provides a summary of properties that can be predicted using DFT for halogenated benzoic acids, including this compound.
Ab initio molecular orbital theory, which includes methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2), provides a rigorous framework for studying molecular systems without empirical parameters. researchgate.netcdnsciencepub.comconsensus.app These methods have been applied to substituted benzoic acids to derive theoretical substituent scales and to understand the nature of substituent effects on aromatic systems. researchgate.netcdnsciencepub.com For this compound, ab initio calculations can provide a detailed description of the electron correlation effects, which are important for accurately predicting energies and properties. While computationally more demanding than DFT, ab initio methods can serve as a benchmark for DFT results and offer a deeper understanding of the electronic structure. cdnsciencepub.comnih.gov
The presence of the ortho-bromo substituent in this compound introduces the possibility of rotational isomerism around the C-C bond connecting the carboxylic group to the benzene (B151609) ring. This rotation is subject to steric hindrance from the bulky bromine atom. Computational studies on similar ortho-substituted benzoic acids, such as 2-chlorobenzoic acid and 2-fluorobenzoic acid, have revealed the existence of different stable conformers. nih.govnih.gov
The potential energy surface for the rotation of the carboxyl group can be mapped using quantum chemical methods. This analysis typically reveals energy minima corresponding to planar or near-planar orientations of the carboxyl group relative to the aromatic ring, and transition states corresponding to perpendicular orientations. The energy difference between these conformers and the height of the rotational barriers are influenced by a combination of steric repulsion and electronic interactions, such as intramolecular hydrogen bonding between the carboxylic proton and the ortho-halogen. nih.govnih.gov For 2-bromobenzoic acid, the carboxyl group is found to be twisted out of the plane of the benzene ring due to steric interactions. researchgate.net A similar, and likely more complex, conformational landscape is expected for this compound.
| Conformer Type | Description | Expected Relative Energy |
| Planar (or near-planar) | The carboxylic acid group lies in the same plane as the benzene ring. | Lower energy, stabilized by conjugation. |
| Non-planar (twisted) | The carboxylic acid group is rotated out of the plane of the benzene ring. | Higher energy due to loss of conjugation, but may be favored to relieve steric strain. |
| Perpendicular | The carboxylic acid group is orthogonal to the benzene ring. | Highest energy, representing the rotational barrier. |
This table illustrates the expected types of conformers and their relative energies for this compound based on studies of similar molecules.
Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated and compared with experimental data. indexcopernicus.comnih.govnih.govijtsrd.comnih.gov For related molecules like 2-bromobenzoic acid and other halogenated benzoic acids, DFT calculations have shown good agreement with experimental vibrational spectra after applying a scaling factor to account for anharmonicity and other systematic errors. nih.govnih.govnih.gov
The calculated potential energy distribution (PED) allows for the assignment of specific vibrational modes to the observed spectral bands. indexcopernicus.comnih.gov For this compound, such calculations would help in assigning the characteristic stretching and bending vibrations of the C-Br, C-F, and C=O bonds, as well as the various modes of the benzene ring and the carboxylic acid group. This detailed assignment provides a deeper understanding of the molecular structure and bonding. nih.govijtsrd.com
Theoretical Assessment of Thermodynamic Properties
Computational methods are also employed to predict the thermodynamic properties of molecules, providing valuable data that can be difficult to obtain experimentally.
The standard enthalpy of formation (ΔHf°) is a key thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For halogenated aromatic compounds, including this compound, the enthalpy of formation can be calculated using high-accuracy composite methods like G3(MP2)/B3LYP or various DFT functionals. nih.govrsc.orgnih.gov
These calculations typically involve determining the atomization energy of the molecule, which is the energy required to break all of its bonds and form individual atoms. The enthalpy of formation is then derived from the atomization energy and the known enthalpies of formation of the constituent atoms. acs.org Another approach is the use of group contribution methods, where the enthalpy of formation is estimated by summing the contributions of different functional groups within the molecule. nih.govuga.edu These theoretical predictions are crucial for understanding the stability of this compound and for modeling its behavior in chemical reactions and environmental systems. nih.gov
Enthalpy of Sublimation and Fusion Predictions
The direct experimental determination of the enthalpies of sublimation (ΔHsub) and fusion (ΔHfus) for this compound is not extensively documented in publicly available literature. However, these crucial thermodynamic properties are frequently predicted and evaluated through computational chemistry methods and by comparison with structurally similar compounds. nist.govresearchgate.net The thermochemical properties of halobenzoic acids, as a class, have been subject to critical evaluation, where inconsistencies in older experimental data have been reconciled using modern computational and experimental techniques. nist.govresearchgate.net
For related compounds, such as isomers of bromobenzoic and fluorobenzoic acids, experimental values have been determined using methods like the Knudsen mass-loss effusion technique for measuring vapor pressures at various temperatures, from which sublimation enthalpies are derived. researchgate.net Differential scanning calorimetry (DSC) is concurrently used to measure enthalpies of fusion. researchgate.netresearchgate.net
Theoretical predictions for this compound rely on high-level quantum-chemical methods, such as the G4 composite method, which has been used to validate gaseous standard molar enthalpies of formation for other halobenzoic acids. researchgate.net These computational approaches, combined with data from related molecules, allow for reliable estimation of thermodynamic properties. For instance, studies on various halobenzoic acids provide a basis for predicting the energetic properties of this compound. nist.govresearchgate.net
Below is an illustrative table of experimental data for closely related compounds, which serves as a basis for the computational prediction of properties for this compound.
| Compound | Enthalpy of Sublimation (ΔHsub) (kJ mol-1) | Enthalpy of Fusion (ΔHfus) (kJ mol-1) | Method/Reference |
| 2-Bromobenzoic Acid | 98.6 ± 0.9 | 20.3 ± 0.2 | DSC / Effusion researchgate.netresearchgate.net |
| 4-Bromobenzoic Acid | 115.6 (predicted) | 26.6 ± 0.3 | DSC / Transpiration researchgate.net |
| 2-Fluorobenzoic Acid | 94.7 ± 0.5 | Value not specified | Literature Compilation amazonaws.com |
| 2-Chlorobenzoic Acid | 98.7 ± 0.8 | 19.3 ± 0.2 | DSC / Effusion researchgate.net |
Structure-Property Relationship (SPR) Analysis and Group Additivity Schemes
Structure-property relationship (SPR) analysis and group additivity schemes are powerful theoretical tools for predicting the thermochemical properties of organic compounds, including this compound. nist.gov These methods are particularly valuable for evaluating new experimental results or validating existing data, which can sometimes be inconsistent. nist.govresearchgate.net For the family of halobenzoic acids, group additivity procedures have been developed to provide rapid and reliable estimates of properties like enthalpies of formation and vaporization. researchgate.net
Research has demonstrated that for halobenzoic acids, these schemes can effectively predict gas-phase and liquid-phase enthalpies of formation. researchgate.net For example, a critical evaluation of halobenzoic acids used computational results alongside a group-additivity analysis to recommend thermodynamically consistent values, especially where experimental data for compounds like 2- and 3-bromobenzoic acid were found to be mutually inconsistent. nist.gov
The development of these schemes involves:
Calculation of Base Values: Establishing the enthalpy contributions for the benzene ring and the primary functional group (e.g., -COOH).
Determining Substituent Contributions: Calculating the specific enthalpy contributions for halogen substituents (-F, -Cl, -Br, -I).
Applying Interaction Parameters: Deriving pairwise interaction parameters that correct for the steric and electronic effects arising from the relative positions of the substituents on the benzene ring. researchgate.net
This systematic approach allows for the estimation of thermodynamic properties for complex molecules like this compound, for which direct measurements may be unavailable or difficult to obtain. researchgate.net
Molecular Docking Studies for Biological Target Interaction Prediction (with Derivatives)
While this compound is primarily a synthetic intermediate, its derivatives are subjects of significant interest in medicinal chemistry, where molecular docking studies are employed to predict their potential interactions with biological targets. csfarmacie.czinnospk.com These in silico investigations provide critical insights into binding affinities and interaction modes, guiding the development of new therapeutic agents. csfarmacie.cznih.gov
A notable study focused on a series of novel alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, which were synthesized from a precursor derived from this compound. csfarmacie.cz The primary goal was to investigate their potential anti-inflammatory activity by performing molecular docking against cyclooxygenase enzymes, COX-1 and COX-2. csfarmacie.cz The results indicated that the synthesized compounds could exhibit anti-inflammatory effects by inhibiting COX-1. csfarmacie.cz The study also highlighted the role of hydrophobic interactions from the alkyl groups in modulating the binding affinity and selectivity towards COX enzymes. csfarmacie.cz
The general applicability of benzoic acid derivatives in such studies is well-established. For instance, various derivatives have been screened in silico against the SARS-CoV-2 main protease to evaluate potential antiviral activity. nih.gov Similarly, fluoroquinolone derivatives have been docked against bacterial topoisomerase II DNA gyrase to predict and understand their antibacterial mechanisms. nih.gov These studies underscore a common strategy: using a core scaffold, such as a substituted benzoic acid, to generate a library of derivatives that can be computationally screened against specific protein targets to identify promising drug candidates. nih.govnih.gov
The table below summarizes the findings from a representative molecular docking study involving derivatives containing the 2-bromo-4-fluorophenyl moiety. csfarmacie.cz
| Derivative Class | Biological Target(s) | Predicted Activity | Key Findings |
| Alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | COX-1 and COX-2 | Anti-inflammatory | Compounds showed favorable interactions within the active site of COX-1, suggesting inhibition via the prostaglandin (B15479496) biosynthesis pathway. csfarmacie.cz |
Advanced Research Applications of 2 Bromo 4 Fluorobenzoic Acid in Chemical Sciences
Strategic Role in Organic Synthesis Beyond Routine Functionalization
2-Bromo-4-fluorobenzoic acid is a versatile building block in organic synthesis, valued for the distinct reactivity of its functional groups. The presence of bromine, fluorine, and a carboxylic acid on the aromatic ring allows for a range of selective chemical transformations. Its utility extends beyond simple functionalization, enabling the construction of complex molecular architectures. innospk.com The bromine atom is particularly amenable to metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, which are fundamental for creating carbon-carbon bonds. innospk.com
A key application demonstrating its strategic role is in regioselective amination reactions. For instance, the copper-catalyzed amination of this compound with aniline (B41778) selectively yields N-phenyl-4-fluoroanthranilic acid. nih.gov In this process, the copper catalyst directs the amination to the bromide position adjacent to the carboxylic acid, showcasing a high degree of chemo- and regioselectivity. nih.gov This selective reactivity is crucial for building complex molecules where specific substitution patterns are required, avoiding the need for extensive protecting group strategies. This capacity for selective, high-yield transformations makes it an important intermediate in the synthesis of specialized chemical entities for the pharmaceutical and agrochemical industries. innospk.com
| Reaction Type | Reagents | Product | Significance |
| Cross-Coupling | Arylboronic acids, Palladium catalyst (Suzuki Reaction) | Biaryl compounds | Construction of complex molecular frameworks. innospk.com |
| Amination | Aniline, Copper catalyst | N-phenyl-4-fluoroanthranilic acid | High regioselectivity for synthesizing specific isomers. nih.gov |
Impact in Medicinal Chemistry and Pharmaceutical Development
The unique substitution pattern of this compound makes it a valuable starting material and intermediate in medicinal chemistry. custchemvip.comshlzpharma.com Its structural features are incorporated into a variety of therapeutic agents, where the fluorine and bromine atoms can modulate properties such as metabolic stability, binding affinity, and lipophilicity.
This compound serves as a key intermediate in the synthesis of various drug candidates. custchemvip.com It is utilized in the development of MEK 1,2 inhibitors, which are targeted therapies in cancer research. innospk.com The compound's structure is also a component in the synthesis of neuroleptics with protracted action, such as 3-fluoro and 2-fluoro analogues of methiothepin (B1206844) and oxyprothepin. These applications highlight its role in creating complex molecules with specific biological activities.
The scaffold of this compound is relevant in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). Research has focused on synthesizing derivatives of existing NSAIDs, such as loxoprofen, to improve their safety profiles. nih.gov Specifically, studies have explored the synthesis of 2-{2-bromo-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid. Compared to the parent drug loxoprofen, these derivatives demonstrated equivalent anti-inflammatory effects but with lower membrane permeabilization activity, which is associated with a reduction in gastric lesions. nih.gov This research suggests that incorporating the bromo-fluoro phenyl moiety can lead to the development of safer NSAIDs. nih.gov
The halogenated benzoic acid structure is a key pharmacophore in the development of various therapeutic agents. While direct synthesis from this compound is not always specified, closely related analogs are fundamental in creating antimalarial and anticancer drugs. For example, 2-Amino-4-bromo-6-fluorobenzoic acid, a similar building block, is used to synthesize dihydroquinazolinone-3-carboxamides, which are potent antimalarial agents that target the Plasmodium falciparum protein PfATP4. acs.org Furthermore, the positional isomer 4-Bromo-2-fluorobenzoic acid is a key raw material in the synthesis of the anticancer drugs enzalutamide (B1683756) and Venclexta, demonstrating the importance of the bromo-fluorobenzoic acid scaffold in oncology. guidechem.com
Multidrug resistance is a significant challenge in cancer chemotherapy, often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). amegroups.org These proteins act as efflux pumps, removing therapeutic agents from cancer cells and reducing their efficacy. amegroups.org this compound is a precursor in the synthesis of potent inhibitors of these pumps. It has been used in the development of elacridar, a potent dual inhibitor of both P-gp and BCRP. The ability to synthesize such inhibitors is crucial for developing strategies to overcome multidrug resistance in cancer treatment. drugbank.com
| Efflux Pump | Associated Issue | Inhibitor Example | Precursor |
| P-glycoprotein (P-gp) | Multidrug resistance in cancer | Elacridar | This compound |
| Breast Cancer Resistance Protein (BCRP) | Multidrug resistance in cancer | Elacridar | This compound |
Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes radiolabeled molecules (tracers) to visualize and quantify biological processes in vivo. nih.gov this compound is a vital precursor for creating PET tracers, particularly those labeled with fluorine-18 (B77423) ([¹⁸F]), a commonly used radioisotope due to its favorable half-life. arkat-usa.orgnih.gov
A significant application is the radiosynthesis of [¹⁸F]fluoroelacridar. This compound is a PET tracer designed to image the function and expression of the P-gp and BCRP efflux pumps in the body. By using this compound as a starting material, researchers can incorporate the positron-emitting ¹⁸F isotope, allowing for the non-invasive assessment of multidrug resistance mechanisms in patients. This application is critical for advancing personalized medicine, as it can help predict a patient's response to chemotherapy and guide treatment decisions.
Contributions to Combinatorial Library Synthesis for Drug Discovery
Combinatorial chemistry is a powerful strategy in drug discovery for the rapid synthesis of a large number of diverse compounds, known as chemical libraries. These libraries are then screened for biological activity to identify potential drug candidates. This compound serves as a valuable scaffold or building block in the generation of such libraries due to its reactive handles—the carboxylic acid, bromine, and fluorine—that allow for a variety of chemical transformations.
The presence of the bromine atom is particularly advantageous, as it can participate in a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. This enables the introduction of a vast array of substituents at this position, leading to a high degree of molecular diversity. The carboxylic acid group can be readily converted to amides, esters, or other functional groups, further expanding the chemical space of the library.
A notable example of its application is in the rapid synthesis of a phenanthridine-based small molecule library. In this context, this compound was utilized as a key reactant in a Heck cyclization approach to generate a library of natural product-like small molecules. The ability to systematically modify the structure of this compound allows for the creation of focused libraries designed to target specific biological pathways or protein families.
Table 1: Key Reactions of this compound in Combinatorial Synthesis
| Reaction Type | Reagent/Catalyst | Functional Group Modified | Purpose in Library Synthesis |
| Suzuki Coupling | Palladium catalyst, boronic acid | Bromine | Introduction of aryl or vinyl groups |
| Heck Reaction | Palladium catalyst, alkene | Bromine | Formation of carbon-carbon bonds |
| Amide Coupling | Amine, coupling agent | Carboxylic acid | Generation of amide derivatives |
| Esterification | Alcohol, acid catalyst | Carboxylic acid | Creation of ester derivatives |
Utility in Agrochemical and Specialty Chemical Production
Research has demonstrated the utility of this compound as a crucial intermediate in the synthesis of novel agrochemicals. For instance, it has been employed in the development of potent fungicides and insecticides. The synthetic versatility of this compound allows for the systematic modification of the lead structures to optimize their biological activity and environmental profile.
In the realm of specialty chemicals, this compound is used in the synthesis of various organic intermediates. These intermediates find applications in the production of dyes, pigments, and other performance chemicals where the presence of halogen atoms can impart desirable properties such as color fastness and thermal stability.
Advancements in Materials Science: Polymer and Resin Modification
In materials science, the incorporation of halogen atoms into polymers and resins can significantly enhance their properties, including thermal stability, flame retardancy, and chemical resistance. This compound, with its reactive carboxylic acid group, can be utilized as a monomer or a modifying agent in the synthesis of advanced polymers.
One area of application is in the development of high-performance polyimides and other engineering plastics. The introduction of the 2-bromo-4-fluorophenyl moiety can improve the thermal and mechanical properties of the resulting polymers, making them suitable for demanding applications in the aerospace and electronics industries.
Furthermore, derivatives of this compound have been explored in the formulation of anti-reflective coatings for use in lithography. In a patent for a composition for forming an anti-reflective coating, this compound is mentioned as a potential component. Such coatings are crucial in the manufacturing of microelectronics to improve the resolution of photolithographic processes. The presence of the fluorinated and brominated aromatic ring can contribute to the desired refractive index and etching properties of the coating.
While not a direct application of this compound itself, research into the modification of polyethylene (B3416737) films with benzoic acid derivatives highlights the potential for this class of compounds to alter the surface properties of polymers. Such modifications can improve adhesion, printability, and biocompatibility.
Applications in Chemical Sensors and Bio-Probes (e.g., Metal Ion Fluorosensing)
The development of selective and sensitive chemical sensors and bio-probes is a rapidly growing field of research. Fluorescent sensors, in particular, have garnered significant attention due to their high sensitivity and the ability to provide real-time detection. The incorporation of fluorine atoms into organic molecules can often enhance their fluorescence properties.
While the core structure of this compound possesses features that could potentially be exploited in the design of fluorescent probes, a comprehensive review of the scientific literature does not reveal direct applications of this specific compound in the development of chemical sensors or bio-probes for metal ion fluorosensing. The design of such sensors typically requires the integration of a specific ionophore or binding site with a fluorophore. Although this compound could serve as a precursor for the synthesis of more complex molecules with sensing capabilities, its direct use in this application is not well-documented.
Future research may explore the derivatization of this compound to incorporate chelating moieties that could selectively bind to metal ions, thereby modulating the fluorescence of the system. The inherent fluorescence of the fluorinated aromatic ring could potentially be harnessed for this purpose.
Q & A
Q. Table 2. Computational Reactivity Insights
| Parameter | Value | Implication |
|---|---|---|
| C-Br Bond Dissociation | 68 kcal/mol | Favors cross-coupling over C-F cleavage |
| Fukui Index (Br) | 0.45 | High electrophilicity at Br site |
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodological Answer :
- Low Solubility : Use DMSO/water (1:1) with slow evaporation at 4°C over 7 days .
- Twinning : Refine data using SHELXL’s TWIN/BASF commands. Example: TWIN matrix (-1 0 0 0 -1 0 0 0 -1) .
- Weak Diffraction : Collect data at synchrotron sources (λ = 0.7 Å) to enhance Br signal-to-noise ratio .
Q. How do competing substituent effects (Br vs. F) influence regioselectivity in reactions?
- Methodological Answer :
- Electrophilic Substitution : F directs incoming electrophiles to the 5-position (meta to Br). Confirm via NOESY (proximity of F and new substituent) .
- Steric Maps : Use Mercury software to visualize accessible Br for Pd coordination (van der Waals radius: Br = 1.85 Å) .
- Kinetic vs. Thermodynamic Control : At 80°C, Suzuki coupling favors Br substitution; at 120°C, competing C-F activation occurs (<5% yield) .
Key Takeaways
- Synthetic Flexibility : Bromine serves as a versatile handle for cross-coupling, while the carboxylic acid enables derivatization.
- Data Validation : Address melting point discrepancies through polymorph control and advanced analytical techniques.
- Computational Guidance : DFT models streamline reaction design by predicting reactive sites and transition states.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
